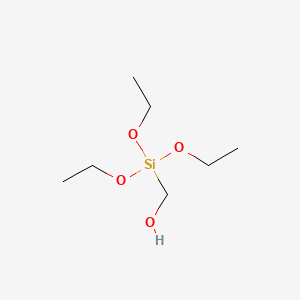

(Triethoxysilyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis

This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalysis and Hydrogen Generation : (Sattler & Parkin, 2012) reported the use of [Tris(2-pyridylthio)methyl]zinc hydride as a catalyst for rapid release of hydrogen by protolytic cleavage of silanes and for hydrosilylation of carbon dioxide. They highlighted the synthesis of triethoxysilyl formate by hydrosilylation of carbon dioxide with triethoxysilane, indicating a potential for utilizing carbon dioxide as a feedstock for chemical synthesis.

Study of Hydrolysis Processes : (Díaz-Benito et al., 2010) conducted a study on the hydrolysis process of bis-1,2-(triethoxysilyl)ethane in different solutions. They found that methanol-rich solutions were inadequate for complete hydrolysis, providing insights into the behavior of silanes in various solvents.

Capillary Electrophoresis : (Okada, 1995) used methanol as a separation medium for capillary electrophoresis. This method enabled the separation of non-ionic polyethers and evaluation of their complexation with electrolyte cations, demonstrating the effectiveness of non-aqueous solvents in such processes.

Lipid Dynamics in Biological Membranes : (Nguyen et al., 2019) explored the impact of methanol on lipid dynamics in biological and synthetic membranes. They found that methanol significantly influences lipid transfer and flip-flop kinetics, which has implications for studies of membrane-bound proteins and peptides.

Catalytic C–C Coupling in Chemical Synthesis : (Moran et al., 2011) discussed the use of methanol in catalytic C–C coupling with allenes, using an iridium catalyst. This process represents a novel approach in using methanol as a building block in fine chemical synthesis.

Methanol/Diesel Mixtures in Combustion Technology : (Zhu et al., 2021) investigated the autoignition behavior of methanol/diesel mixtures, providing valuable insights into the thermal efficiency and emissions in modern engines using dual-fuel combustion technology.

Biological Conversion of Methanol to Chemicals : (Whitaker et al., 2017) engineered Escherichia coli for the conversion of methanol to metabolites. They demonstrated the conversion of methanol into biomass components and specialty chemicals, highlighting the potential of methanol as a substrate in microbial chemical production.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

triethoxysilylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIADELDNCED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CO)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580928 |

Source

|

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Triethoxysilyl)methanol | |

CAS RN |

162781-73-9 |

Source

|

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)